N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide
Description
N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with three ethoxy groups and a dimethylaminopropyl side chain
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c1-6-22-15-12-14(18(21)19-10-9-11-20(4)5)13-16(23-7-2)17(15)24-8-3/h12-13H,6-11H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGWYHYVJKKBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is often catalyzed by agents such as lead acetate under solvent-free conditions to enhance the reaction rate and yield . The process involves amidation, where the carboxylic acid group of the benzoic acid reacts with the amine group of the diamine to form the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Industrial methods may also employ different catalysts and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy groups and the dimethylaminopropyl side chain can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminopropyl side chain can interact with specific sites on these targets, leading to changes in their activity or function. The ethoxy groups may also play a role in modulating the compound’s overall properties and interactions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]acrylamide: Similar in structure but with an acrylamide group instead of a benzamide.
N,N,N’,N’-tetramethyl-1,3-propanediamine: Contains a similar dimethylaminopropyl group but lacks the benzamide core.
3,3’-iminobis(N,N-dimethylpropylamine): Another compound with a dimethylaminopropyl group but with different connectivity and functional groups.
Uniqueness
N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide is unique due to its combination of a benzamide core with three ethoxy groups and a dimethylaminopropyl side chain
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
